molecular formula C16H18ClNO5S3 B2396667 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine CAS No. 1448136-12-6

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine

Cat. No.: B2396667
CAS No.: 1448136-12-6
M. Wt: 435.95
InChI Key: JPACIZMDTWENHE-UHFFFAOYSA-N
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Description

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with sulfonyl groups attached to a chlorothiophene and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Core: Starting with piperidine, the core structure is often functionalized through sulfonylation reactions.

    Attachment of the Chlorothiophene Group: The chlorothiophene moiety can be introduced via a nucleophilic substitution reaction.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is typically attached through a sulfonylation reaction using appropriate sulfonyl chlorides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially remove sulfonyl groups or reduce other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to desulfonylated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-Bromothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine
  • 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-hydroxyphenyl)sulfonyl)piperidine

Uniqueness

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO5S3/c1-23-12-2-4-13(5-3-12)25(19,20)14-8-10-18(11-9-14)26(21,22)16-7-6-15(17)24-16/h2-7,14H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPACIZMDTWENHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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